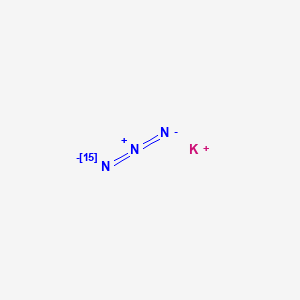
Potassium Azide-15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium Azide-15N is a stable isotope-labeled compound of potassium azide, where the nitrogen atoms are enriched with the isotope nitrogen-15. Potassium azide itself is an inorganic compound with the formula KN3. It is a white, water-soluble salt that is used as a reagent in laboratories and has applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium azide is typically prepared by treating potassium carbonate with hydrazoic acid, which is generated in situ. The reaction proceeds as follows:
K2CO3+2HN3→2KN3+CO2+H2O
For the isotope-labeled version, Potassium Azide-15N, the hydrazoic acid used in the reaction is enriched with nitrogen-15 .
Industrial Production Methods
Industrial production of potassium azide involves the reaction of potassium amide with nitrous oxide.
Chemical Reactions Analysis
Types of Reactions
Potassium Azide-15N undergoes several types of chemical reactions, including:
Decomposition: Upon heating or exposure to ultraviolet light, it decomposes into potassium metal and nitrogen gas.
Substitution: The azide ion (N3-) is a strong nucleophile and can participate in nucleophilic substitution reactions, particularly in SN2 reactions.
Common Reagents and Conditions
Decomposition: Heating or ultraviolet light.
Substitution: Polar aprotic solvents such as acetonitrile or dimethyl sulfoxide are commonly used.
Major Products
Decomposition: Potassium metal and nitrogen gas.
Substitution: Alkyl azides, which can be further reduced to primary amines.
Scientific Research Applications
Potassium Azide-15N has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a nitrification inhibitor in soil.
Biology: Employed in studies involving nitrogen cycling and isotopic labeling.
Medicine: Utilized in the synthesis of pharmaceuticals and as a probe for studying chemical biology.
Industry: Used in the production of explosives and as a source of pure nitrogen
Mechanism of Action
The azide ion (N3-) in Potassium Azide-15N acts as a nucleophile in chemical reactions. It can participate in nucleophilic substitution reactions, where it replaces a leaving group in a molecule. The azide ion can also undergo decomposition, releasing nitrogen gas and leaving behind potassium metal .
Comparison with Similar Compounds
Similar Compounds
Sodium Azide (NaN3): Similar in structure and reactivity but uses sodium instead of potassium.
Copper(II) Azide (Cu(N3)2): Contains copper and is used in different applications.
Lead(II) Azide (Pb(N3)2): Used primarily in explosives.
Silver Azide (AgN3): Known for its explosive properties.
Uniqueness
Potassium Azide-15N is unique due to its isotopic labeling with nitrogen-15, making it particularly useful in studies involving isotopic tracing and hyperpolarization for magnetic resonance imaging .
Properties
Molecular Formula |
KN3 |
|---|---|
Molecular Weight |
82.112 g/mol |
IUPAC Name |
potassium;azanidylidene(azanidylidene)azanium |
InChI |
InChI=1S/K.N3/c;1-3-2/q+1;-1/i;1+1 |
InChI Key |
TZLVRPLSVNESQC-IEOVAKBOSA-N |
Isomeric SMILES |
[N-]=[N+]=[15N-].[K+] |
Canonical SMILES |
[N-]=[N+]=[N-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















